1-Cyclohexyl-2-methylpiperazine
Description
Overview of Piperazine (B1678402) Derivatives in Chemical and Biomedical Sciences
The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a structure of significant interest in the chemical and biomedical sciences. nih.govnih.gov This scaffold is highly sought after for the development of new drug candidates across a wide range of therapeutic applications. nih.gov The versatility of the piperazine structure allows for straightforward modifications, enabling the synthesis of new bioactive molecules. benthamdirect.com
Properties inherent to the piperazine ring, such as a large polar surface area, relative structural rigidity, and the presence of hydrogen bond donors and acceptors, often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. benthamdirect.com These features can also enhance the affinity and specificity of the molecule for its biological target. benthamdirect.com Consequently, piperazine derivatives have been extensively researched for central nervous system applications, including the development of antipsychotic, antidepressant, and anxiolytic drugs. nih.gov The broad bioactivity of these compounds also extends to antitumor, antibacterial, anti-inflammatory, and antioxidant applications. nih.gov Furthermore, recent research has explored the potential of piperazine derivatives as effective radioprotective agents. rsc.org
Significance of 1-Cyclohexyl-2-methylpiperazine as a Core Scaffold in Medicinal Chemistry and Pharmacology
This compound is an N,N'-disubstituted piperazine derivative. As a specific chemical entity, it represents a building block available to researchers for the synthesis of more complex molecules. Its structure features a cyclohexyl group attached to one of the piperazine nitrogens and a methyl group at the 2-position of the piperazine ring. This substitution pattern creates a chiral center at the 2-position, leading to the existence of (R) and (S) enantiomers.
The compound and its variations are cataloged in chemical databases, indicating their availability for research and development purposes. epa.govguidechem.combldpharm.com For instance, the racemic mixture, specific enantiomers like (S)-1-Cyclohexyl-2-methyl-piperazine and (R)-1-CYCLOHEXYL-2-METHYL-PIPERAZINE, and the dihydrochloride (B599025) salt are documented. guidechem.combldpharm.comnih.gov While direct incorporation into blockbuster drugs is not widely documented, its structural relative, 1-cyclohexylpiperazine (B93859), is known as a precursor in the synthesis of other compounds. wikipedia.org The presence of the cyclohexyl and methyl groups on the piperazine core provides a distinct lipophilic and steric profile that can be exploited in drug design to modulate target binding and pharmacokinetic properties.
Table 1: Chemical Properties of this compound and its Enantiomers Data sourced from public chemical databases.
| Property | This compound (Racemic) | (S)-1-Cyclohexyl-2-methyl-piperazine | (R)-1-Cyclohexyl-2-methyl-piperazine |
| CAS Number | 1135185-61-3 epa.gov | 1134675-36-7 guidechem.com | 1134675-36-7 guidechem.com |
| Molecular Formula | C11H22N2 epa.gov | C11H22N2 nih.gov | C11H22N2 guidechem.com |
| Average Mass | 182.311 g/mol epa.gov | 182.31 g/mol guidechem.com | 182.31 g/mol guidechem.com |
| Monoisotopic Mass | 182.178299 g/mol epa.gov | - | - |
| PubChem CID | - | 24729276 nih.gov | 24729278 guidechem.com |
Historical Context of Research on this compound and Related Compounds
Research into piperazine and its derivatives has a long history, with the piperazine core being recognized early on as a privileged scaffold in medicinal chemistry. While specific historical research on this compound is not extensively detailed in public literature, the timeline for related compounds provides context.
The development and study of complex N,N'-disubstituted piperazine compounds were underway by the 1970s. researchgate.net A notable example from this era is the research into MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, a synthetic analgesic developed by a Japanese company. researchgate.net The synthesis and pharmacological evaluation of MT-45 were conducted in academic and industrial laboratories during the 1970s and 1980s. researchgate.net This work highlights that the synthesis of piperazine derivatives with bulky substituents, such as a cyclohexane (B81311) ring, was an area of active investigation for producing pharmacologically active agents. researchgate.net The syntheses described in that period utilized readily available starting materials and conventional laboratory equipment, paving the way for the creation of a diverse library of piperazine-based compounds for further study. researchgate.net
Properties
IUPAC Name |
1-cyclohexyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINAXHUSBGJNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629996 | |
| Record name | 1-Cyclohexyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135185-61-3 | |
| Record name | 1-Cyclohexyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclohexyl 2 Methylpiperazine and Its Derivatives
Direct Synthesis Approaches to the 1-Cyclohexyl-2-methylpiperazine Core
The foundational synthesis of this compound hinges on the construction of the piperazine (B1678402) ring, followed by the strategic addition of cyclohexyl and methyl groups.
Formation of the Piperazine Ring System
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be assembled through various methods. A general and effective approach involves the catalytic reductive cyclization of dioximes. mdpi.com This process starts with the double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines. researchgate.net These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.comresearchgate.net The mechanism for this transformation includes the catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) lead to the final piperazine product. mdpi.com
Another versatile method for piperazine synthesis is the reaction between carbonyl compounds and amines, facilitated by organic photoredox catalysis. This approach is operationally simple and allows for the formation of a diverse range of piperazines in good yields. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org
Introduction of Cyclohexyl and Methyl Substituents through Alkylation Reactions
Once the piperazine ring is formed, the cyclohexyl and methyl groups can be introduced via alkylation reactions. These reactions typically involve the nucleophilic substitution at the nitrogen atoms of the piperazine ring. For instance, commercially available 2-methylpiperazine (B152721) can be reacted with a cyclohexyl halide or a similar electrophilic cyclohexyl source. The nitrogen atoms of piperazine act as nucleophiles, attacking the electrophilic carbon of the cyclohexylating agent.
Alternatively, a primary amine bearing a cyclohexyl group can be used as a starting material in the piperazine ring formation, directly incorporating the cyclohexyl substituent. The methyl group can be introduced by using a starting material that already contains this substituent, such as an appropriately substituted diamine or amino alcohol, or through subsequent N-alkylation.
Stereoselective Synthesis of Enantiomers (e.g., (R)-1-Cyclohexyl-2-methylpiperazine, (S)-1-Cyclohexyl-2-methylpiperazine)
The synthesis of specific enantiomers of this compound, such as (R)- and (S)-isomers, requires stereoselective synthetic strategies. organic-chemistry.org One common approach is to utilize chiral starting materials. For example, starting with an enantiomerically pure amino acid can lead to the formation of a specific stereoisomer of the piperazine product. researchgate.net
A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The necessary hydroamination substrates are prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org This method allows for the controlled introduction of substituents at the 2-position, leading to the desired enantiomer. The stereochemistry of the final product is often dictated by the stereocenter in the starting chiral precursor.
Advanced Synthetic Strategies for Complex this compound Derivatives
The derivatization of the this compound scaffold allows for the creation of more complex molecules with potentially enhanced properties.
Nucleophilic Substitution Reactions Involving Piperazine Nitrogens
The nitrogen atoms of the this compound ring are nucleophilic and can readily participate in substitution reactions to introduce a wide array of functional groups. researchgate.netnih.govacs.org This is a common strategy for creating libraries of derivatives. For example, the secondary amine in the piperazine ring can react with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form N-alkylated, N-acylated, and N-sulfonylated products, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Catalytic Approaches in Derivatization
Modern synthetic chemistry often employs catalytic methods to achieve efficient and selective derivatization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. acs.orgacs.org This reaction can be used to couple the piperazine nitrogen with aryl or heteroaryl halides, leading to the synthesis of N-aryl derivatives of this compound. acs.orgacs.org These catalytic methods often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. acs.org
Combinatorial Synthesis for Library Generation
Combinatorial chemistry is a powerful approach for rapidly generating large libraries of structurally related compounds, which is invaluable in drug discovery and materials science. For the synthesis of this compound derivatives, various strategies can be employed to introduce diversity at different points of the molecular scaffold.
One common approach involves the use of a pre-formed piperazine core, which is then elaborated through various chemical reactions. For instance, libraries of piperazine-containing dihydrofuran compounds have been synthesized through manganese(III) acetate (B1210297) mediated radical cyclization reactions. nih.gov This method involves reacting unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov By varying the substituents on both the piperazine precursor and the dicarbonyl compound, a diverse library of derivatives can be generated. The reaction proceeds via an oxidative radical cyclization mechanism, yielding dihydrofuran-piperazine compounds in moderate to high yields. nih.gov
Another versatile method for generating derivative libraries is through coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for coupling piperazine moieties with various aryl or heteroaryl halides. mdpi.comacs.org This reaction was utilized in the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives, where 1-methylpiperazine (B117243) was coupled to a heterocyclic core. acs.org This strategy could be adapted to a this compound core to explore structure-activity relationships by introducing a wide array of aromatic and heteroaromatic substituents.
The generation of a library of 1,3-oxazine-piperazine derivatives has also been reported, demonstrating another pathway for diversification. doi.org This synthesis involves the transformation of piperazinyl tri-tert-butyl-phenol derivatives into the corresponding oxazine-piperazines in high yield by heating with Et3N and Ga(NO3)3·6H2O. doi.org Such methods, which allow for the late-stage functionalization of a complex piperazine-containing molecule, are particularly amenable to combinatorial library synthesis.
The following table summarizes a representative radical cyclization reaction for generating piperazine derivatives, a technique applicable to library generation.
Table 1: Synthesis of Piperazine-Substituted Dihydrofuran Derivatives via Mn(OAc)₃ Mediated Radical Cyclization nih.gov
| Starting Piperazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield |
| 1a | Dimedone (2a) | 3a | 81% |
| 1c | Dimedone (2a) | 3c | 64% |
| 1a | Acetylacetone (2b) | 3d | 31% |
| 1e (Allyl derivative) | Dimedone (2a) | 3h | 30% |
Optimization of Synthetic Routes for Research Scale
Optimizing synthetic routes for research-scale production is crucial for ensuring efficiency, cost-effectiveness, and the reliable supply of compounds for further study. For monosubstituted piperazines, including structures analogous to this compound, significant efforts have been made to move beyond traditional multi-step procedures that rely on protecting groups. nih.gov
A key innovation has been the development of a simplified one-pot, one-step synthetic procedure. nih.gov This method utilizes a protonated piperazine, such as piperazine monohydrochloride or monoacetate, which reacts directly with an appropriate reagent, avoiding the need to install and subsequently remove a protecting group. nih.gov This approach has been successfully applied to generate a wide variety of monosubstituted piperazines in high yields and purity while minimizing costs. nih.gov
Further optimization of this one-pot method has been achieved by incorporating microwave-assisted synthesis. nih.gov Microwave irradiation has been shown to significantly accelerate the reaction, leading to comparable yields and purity in much shorter reaction times compared to conventional heating. nih.gov For scaling up production beyond the bench, a prototype flow reactor equipped with a microwave unit has been developed, demonstrating a pathway toward more effective manufacturing for potential commercial production. nih.gov
The choice of catalyst and reaction partners is also a critical point of optimization. In the synthesis of Palbociclib, a drug containing a piperazine moiety, the initial discovery chemistry involved an SNAr reaction with a sulfoxide (B87167) leaving group, which resulted in an unsatisfactory 38% yield. mdpi.com The route was optimized by changing the leaving group to a chloride and improving the nucleophilicity of the piperazine component by using a strong base like cyclohexyl magnesium chloride, leading to a much-improved yield. mdpi.com
The tables below provide examples of optimized reaction conditions for the synthesis of piperazine derivatives.
Table 2: Comparison of Batch vs. Microwave-Assisted Synthesis of a Monosubstituted Piperazine Derivative nih.gov
| Synthetic Technique | Temperature | Reaction Time | Yield |
| Batch Reaction (Conventional Heating) | Reflux | 24 hours | High |
| Microwave-Assisted Synthesis | N/A | Significantly shorter | Comparable |
Table 3: Optimized Synthesis of 4-Boc-1-cyclohexylpiperazine google.com
| Reactants | Base | Solvent | Reaction Conditions | Yield |
| Cyclohexyl bromide, 1-Boc-piperazine | Potassium carbonate | Anhydrous acetonitrile | Reflux, 2 hours | 96.6% |
Reaction Mechanisms and Chemical Transformations of 1 Cyclohexyl 2 Methylpiperazine
Mechanistic Investigations of Substitution Reactions
Substitution reactions involving the nitrogen atoms are central to the chemistry of piperazine (B1678402) derivatives. These reactions typically proceed via nucleophilic substitution, where the lone pair of electrons on a piperazine nitrogen attacks an electrophilic center.
The synthesis of N-substituted piperazines often involves the reaction of piperazine or a derivative with a suitable halide. For instance, the preparation of the closely related 1-cyclohexylpiperazine (B93859) can be achieved through the nucleophilic substitution reaction between 1-Boc-piperazine and a cyclohexyl halide under alkaline conditions. google.com This reaction is followed by the removal of the Boc protecting group. A similar pathway can be envisaged for the synthesis of 1-cyclohexyl-2-methylpiperazine, starting from 2-methylpiperazine (B152721). The reaction would likely involve the nucleophilic attack of one of the nitrogen atoms of 2-methylpiperazine on a cyclohexyl halide.
The mechanism for such a reaction is typically SN2 (Substitution Nucleophilic Bimolecular). In this process, the nucleophilic nitrogen atom directly attacks the carbon atom bearing the leaving group (e.g., a halide on the cyclohexane (B81311) ring), leading to the formation of a new carbon-nitrogen bond and the simultaneous departure of the leaving group. The choice of the nitrogen atom that acts as the nucleophile (N1 vs. N4) would be influenced by steric and electronic factors.
Furthermore, piperazine and its derivatives are known to act as efficient nucleophiles in reactions with activated aromatic systems. For example, piperazine reacts with pentafluoropyridine, preferentially at the para position, through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This highlights the strong nucleophilic character of the piperazine nitrogens, a feature that is retained in this compound.
Role of Nitrogen Atoms in Chemical Reactivity (e.g., Nucleophilicity, Basicity)
The two nitrogen atoms in the this compound ring are not equivalent, which leads to differences in their reactivity. The nitrogen at position 1 (N1) is tertiary, being bonded to a cyclohexyl group and two carbon atoms of the piperazine ring. The nitrogen at position 4 (N4) is secondary, bonded to two carbon atoms of the ring and a hydrogen atom.
Nucleophilicity and Basicity:
Both nitrogen atoms possess a lone pair of electrons, making them both basic and nucleophilic. However, their reactivity is modulated by their chemical environment.
N1 (Tertiary Amine): The N1 nitrogen is attached to a bulky cyclohexyl group. This steric hindrance can impede its ability to act as a nucleophile, as it may be difficult for it to approach an electrophilic center. Its basicity, however, is likely to be significant.
N4 (Secondary Amine): The N4 nitrogen is less sterically hindered than N1. This makes it the more likely site for nucleophilic attack in many reactions, such as alkylation or acylation. The presence of the methyl group at the adjacent C2 position introduces some steric bulk, but it is generally less imposing than the cyclohexyl group on N1.
The fundamental reactivity of piperazine derivatives is attributed to the nitrogen atoms at the 1 and 4 positions. researchgate.net In unsymmetrically substituted piperazines like this compound, the less substituted nitrogen is typically more reactive in nucleophilic substitution reactions.
| Nitrogen Atom | Substitution | Steric Hindrance | Relative Nucleophilicity | Relative Basicity |
| N1 | Tertiary | High (due to cyclohexyl group) | Lower | High |
| N4 | Secondary | Moderate (due to adjacent methyl group) | Higher | High |
This table provides a qualitative comparison of the properties of the two nitrogen atoms in this compound.
Conformational Analysis and its Impact on Reactivity
The three-dimensional structure of this compound significantly influences its reactivity. The piperazine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.
For this compound, several conformational factors are at play:
Cyclohexyl Group: Large substituents on a cyclohexane ring strongly prefer the equatorial position to avoid 1,3-diaxial interactions. cutm.ac.in Similarly, the N-cyclohexyl group on the piperazine ring is expected to predominantly occupy the equatorial position.
Methyl Group: For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding in certain derivatives. nih.gov In the case of this compound, the methyl group at the C2 position could exist in either an axial or equatorial orientation. The energetic balance between these two conformations would depend on the various steric interactions within the molecule.
The preferred conformation has a direct impact on the molecule's reactivity:
Accessibility of Nitrogen Lone Pairs: The orientation of the lone pairs on the nitrogen atoms is determined by the ring's conformation. An equatorial lone pair is generally more sterically accessible for reactions than an axial one. The conformation of the piperazine ring and its substituents will dictate the most favorable trajectory for an approaching electrophile.
Steric Shielding: The conformation of the cyclohexyl and methyl groups can sterically shield one or both of the nitrogen atoms, thereby directing chemical reactions to the more accessible site. For example, if the methyl group adopts an axial position, it could further hinder reactions at the N1 position.
| Substituent | Position on Piperazine Ring | Likely Preferred Conformation | Reason |
| Cyclohexyl | N1 | Equatorial | Minimization of steric strain |
| Methyl | C2 | Potentially Axial | Based on studies of other 2-substituted piperazines nih.gov |
This table summarizes the likely conformational preferences of the substituents on the piperazine ring.
Stability and Degradation Pathways in Research Environments
The stability of piperazine derivatives is an important consideration in research and analytical settings. Like other amines, they can be susceptible to degradation over time, influenced by storage conditions such as temperature and exposure to light and air.
Studies on the stability of various synthetic piperazines in biological matrices have shown that degradation can occur, particularly at room temperature. nih.gov Phenylpiperazines, for example, have been observed to degrade significantly after extended storage, regardless of the conditions. nih.gov While benzylpiperazines appear more stable, it is generally recommended to store samples containing piperazine compounds under refrigerated or frozen conditions to ensure their integrity. nih.govmdpi.com
Potential degradation pathways for this compound in a research environment could include:
Oxidation: The nitrogen atoms, particularly the secondary amine at N4, can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidation products. The presence of atmospheric oxygen or oxidizing agents in a solution could facilitate this process.
Hydrolysis: While the C-N bonds in the piperazine ring are generally stable, derivatives with susceptible functional groups could undergo hydrolysis under certain pH conditions.
Photodegradation: Exposure to UV light can sometimes induce degradation in organic molecules, and piperazine derivatives may not be immune to this, although specific data on this compound is not available.
The chemical stability of drug candidates is crucial, as degradation can lead to a loss of potency or the formation of toxic byproducts. isaacpub.org Common degradation pathways for complex molecules include hydrolysis, oxidation, and photodegradation. isaacpub.org Given the structure of this compound, oxidation of the nitrogen atoms is a plausible degradation route in a typical research setting.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 2 Methylpiperazine and Its Analogues
Influence of the Cyclohexyl Moiety on Biological Activity and Receptor Binding
The cyclohexyl group is a critical component for the biological activity of this class of compounds. Its size, shape, and lipophilicity play a significant role in how the molecule interacts with its target receptors.
The precise positioning and three-dimensional arrangement of the cyclohexyl group on the piperazine (B1678402) ring have profound effects on the molecule's activity. Studies on related piperazine-containing compounds have shown that stereochemistry is a crucial determinant of biological function. For instance, in a series of fluoroquinolone analogues, the cis and trans configurations of methyl groups on a piperazine ring led to dramatically different potencies against mammalian topoisomerase II. nih.gov The trans-3,5-dimethylpiperazine substituent was significantly more active than the cis configuration, suggesting that an asymmetrical barrier exists within the mammalian enzyme that favors the less bulky trans isomer. nih.gov This highlights the principle that even subtle changes in the spatial arrangement of substituents can lead to significant differences in biological outcomes. In another example, the S-(+) enantiomers of certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives displayed stronger analgesic activity than their R-(-) counterparts, demonstrating a clear enantioselectivity. nih.gov
Modifications to the cyclohexyl ring itself, such as adding branches, altering its saturation, or replacing it with other cyclic or aromatic structures, have been explored to fine-tune the pharmacological profile.
Research on analogues of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, a known inhibitor of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), has provided valuable insights. nih.gov The cyclohexyl group was found to be critical for the compound's activity. nih.gov When the cyclohexyl ring was replaced by a phenyl ring, a significant loss of both biochemical and whole-cell activity was observed. researchgate.net However, the introduction of substituents on this replacement phenyl ring could partially restore activity. For example, a 3-cyano substitution improved whole-cell activity without affecting the biochemical potency. researchgate.net
In a different study, adding a methyl group to the 2-position of the cyclohexyl ring in a similar series of compounds moderately improved the inhibitory activity against IMPDH. nih.gov This suggests that small alkyl branches on the cyclohexyl ring can be beneficial for activity. The importance of the cyclohexyl group is further underscored by the finding that its replacement with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even though activity against the enzyme was retained. nih.gov This indicates that the rigidity and specific conformation afforded by the cyclohexyl ring are crucial for the compound to exert its effect within a cellular context.
Furthermore, studies on 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines as ligands for the Δ8-Δ7 sterol isomerase (EBP) have shown that the nature of the aryl substituent on the cyclohexyl ring influences both affinity and selectivity. acs.org
Table 1: Impact of Cyclohexyl Ring Modifications on Biological Activity
| Modification | Compound Series | Effect on Activity | Reference |
|---|---|---|---|
| Replacement with phenyl ring | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone analogues | Loss of biochemical and whole-cell activity | researchgate.net |
| Replacement with 3-cyanophenyl ring | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone analogues | Improved whole-cell activity, no effect on biochemical activity | researchgate.net |
| Addition of a methyl group at position-2 | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone analogues | Moderately improved IMPDH inhibitory activity | nih.gov |
| Replacement with ethylenediamine spacer | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone analogues | Loss of whole-cell activity, retained enzymatic activity | nih.gov |
Role of the Methyl Group in Pharmacological Modulation
The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's properties, is a well-documented phenomenon in medicinal chemistry. nih.gov In the context of 1-cyclohexyl-2-methylpiperazine analogues, the methyl group can influence activity through several mechanisms. It can affect the molecule's conformation, lipophilicity, and metabolic stability. nih.gov
For instance, in the previously mentioned study on IMPDH inhibitors, the addition of a methyl group at the 2-position of the cyclohexyl ring led to a moderate improvement in inhibitory activity. nih.gov This suggests that the methyl group may be involved in favorable hydrophobic interactions within the enzyme's binding pocket or may induce a more bioactive conformation.
Significance of Piperazine Ring Substitutions (N-Atoms and other positions)
The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be readily modified at its two nitrogen atoms, allowing for the introduction of various substituents to modulate pharmacological activity. nih.govnih.gov The nitrogen atoms can also play a crucial role in the solubility and bioavailability of drug-like molecules. nih.gov The rigidity of the piperazine ring is also considered important for the activity of some compounds. researchgate.netplos.orgnih.gov
The nature of the substituent on the piperazine nitrogen atoms can have a dramatic impact on biological activity. Both N-alkylation and N-acylation have been extensively studied.
In a series of phenylpiperazine derivatives with acaricidal activity, various substituents on the second nitrogen of the piperazine ring were explored. nih.gov While many N-alkyl substituents were well-tolerated, the simplest methyl group provided excellent activity. nih.gov Elongation of the alkyl chain, for example to a butyl group, led to a decrease in activity, whereas a bulkier benzyl (B1604629) group maintained good activity. nih.gov N-acylation of this piperazine series also yielded potent compounds, with the acetyl derivative showing high efficacy. nih.gov
Table 2: Effects of N-Alkylation and N-Acylation on Piperazine Analogues
| Modification | Compound Series | Effect on Activity | Reference |
|---|---|---|---|
| N-methylation | Phenylpiperazines | Excellent acaricidal activity | nih.gov |
| N-butylation | Phenylpiperazines | Decreased acaricidal activity | nih.gov |
| N-benzylation | Phenylpiperazines | Good acaricidal activity | nih.gov |
| N-acetylation | Phenylpiperazines | High acaricidal activity | nih.gov |
| N-acyl piperazine incorporation | Pentacyclic triterpenes | Significantly improved antitumor activity | nih.gov |
Beyond simple alkyl and acyl groups, a wide array of other substituents, including aromatic rings and various functional groups, have been attached to the piperazine ring to explore their impact on biological activity.
In the development of dopamine (B1211576) D3 receptor ligands, various substituted indole (B1671886) rings were attached to the piperazine nitrogen. nih.gov The results indicated that the piperazine ring can accommodate these bulky heterocyclic moieties, and high affinity and selectivity for the D3 receptor could be maintained. nih.gov Interestingly, the heterocyclic ring did not need to be directly connected to the piperazine, as linkers such as an amide or a methylene (B1212753) group were well-tolerated. nih.gov
The introduction of aromatic rings is a common strategy. For example, in a series of phenylpiperazine hydantoin (B18101) derivatives, the presence of a phenylpiperazine moiety was crucial for high affinity towards serotoninergic and adrenergic receptors. nih.gov The specific substitution pattern on the phenyl ring of the phenylpiperazine was also important, with a 2-methoxyphenyl group being part of the most selective ligand for the 5-HT7 receptor. nih.gov
Furthermore, the hybridization of the piperazine scaffold with other biologically active motifs, such as benzazoles, has been a fruitful approach in drug design. dntb.gov.uaresearchgate.net This strategy aims to combine the favorable properties of both structures to create new compounds with enhanced or more selective biological activities. dntb.gov.uaresearchgate.net For instance, the introduction of a piperazine moiety into benzothiazole (B30560) derivatives has led to compounds with cytotoxic activities. dntb.gov.ua
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | |
| 1-substituted 4-(1,2-diphenylethyl)piperazine | |
| 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines | |
| Phenylpiperazine | |
| Benzylpiperazine | |
| Clozapine | |
| Vortioxetine | |
| Buspirone |
Computational and In Silico Approaches in SAR Elucidation
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is crucial for elucidating the SAR of this compound analogues by providing a detailed, three-dimensional view of their binding modes. The process involves placing the ligand into the binding site of a macromolecular target (typically a protein) and using a scoring function to estimate the binding affinity for numerous generated poses.
In the context of this compound derivatives, which have been investigated for their activity at targets such as sigma (σ) receptors, docking studies can reveal key molecular interactions. researchgate.netnih.gov For instance, simulations can show how the cyclohexyl group might fit into a hydrophobic pocket within the receptor, while the piperazine ring's nitrogen atoms could act as hydrogen bond acceptors or donors. nih.gov The methyl group at the 2-position of the piperazine ring introduces stereochemistry and a specific spatial arrangement that can influence binding orientation and selectivity.
Researchers use docking results to understand why certain analogues exhibit higher affinity than others. By comparing the docked poses and interaction patterns of a series of compounds, a clear picture of the SAR can be developed. For example, adding or moving a substituent on the cyclohexyl or piperazine ring can be correlated with changes in docking scores and specific interactions, such as hydrogen bonds or van der Waals contacts with key amino acid residues. nih.govnih.gov This information is invaluable for designing new analogues with potentially improved affinity and selectivity.
| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| Analogue A | Parent (this compound) | -7.5 | Hydrophobic interaction (cyclohexyl), 1 H-bond (piperazine N) |
| Analogue B | 4'-Hydroxy on cyclohexyl ring | -8.2 | Hydrophobic interaction, 2 H-bonds (hydroxyl and piperazine N) |
| Analogue C | N'-Benzyl on piperazine | -9.1 | Hydrophobic interaction (cyclohexyl, benzyl), Pi-Pi stacking, 1 H-bond |
| Analogue D | 3'-Methyl on cyclohexyl ring | -7.2 | Steric clash observed, reduced hydrophobic fit |
Molecular Dynamics Simulations for Ligand-Receptor Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations are computational methods that model the physical movements of atoms and molecules, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. mdpi.com This is a critical step after docking to validate the predicted interactions and assess the durability of the complex in a simulated physiological environment. nih.gov
For analogues of this compound, an MD simulation would typically start with the best-docked pose. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to calculations that simulate its behavior over a set period, often nanoseconds long. mdpi.com A key metric for analyzing the stability of the complex is the Root Mean Square Deviation (RMSD). A low and stable RMSD value for the ligand throughout the simulation suggests that it remains securely in the binding pocket and maintains a consistent binding pose. nih.govmdpi.com Conversely, a high or fluctuating RMSD could indicate an unstable interaction, where the ligand may be dissociating from the active site.
MD simulations can also reveal the importance of specific water molecules in mediating ligand-receptor interactions and highlight conformational changes in the protein that may occur upon ligand binding. mdpi.com This dynamic information is crucial for a comprehensive understanding of the SAR, as it helps differentiate between ligands that achieve a high-scoring but transient pose and those that form a stable, long-lasting complex.
| Compound Analogue | Average Ligand RMSD (Å) | Stability of Key H-Bonds | Interpretation |
|---|---|---|---|
| Analogue A | 1.2 ± 0.3 | Maintained >90% of simulation time | Very stable binding pose |
| Analogue B | 1.4 ± 0.4 | Both H-bonds maintained >85% of time | Stable binding, validating docking prediction |
| Analogue C | 2.8 ± 0.9 | H-bond broke after 5ns; benzyl group flexible | Moderately stable; potential for conformational adjustments |
| Analogue D | 4.5 ± 1.5 | No stable H-bonds formed | Unstable binding; likely to dissociate |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful in silico technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query to screen compound libraries for novel scaffolds or to guide the design of new molecules with desired activity. ugm.ac.id A pharmacophore model can be generated based on the structure of the receptor (structure-based) or, more commonly, by aligning a set of known active ligands and extracting their shared chemical features (ligand-based). nih.gov
For the this compound series, a ligand-based pharmacophore model could be developed using several analogues with high affinity for a particular target. researchgate.net The resulting model would likely consist of several key features:
A hydrophobic (HY) feature representing the cyclohexyl ring.
One or two hydrogen bond acceptor (HBA) features corresponding to the nitrogen atoms of the piperazine ring.
Potentially a positive ionizable (PI) feature, as the piperazine nitrogens can be protonated at physiological pH.
An excluded volume sphere to represent the steric hindrance introduced by the 2-methyl group, which helps define the required stereochemistry for optimal activity.
Once validated, this pharmacophore model can be used to rationally design new analogues. nih.gov For example, chemists could modify the scaffold to better match the pharmacophoric features, perhaps by replacing the cyclohexyl group with another hydrophobic moiety or by adding substituents that can form additional hydrogen bonds. The model ensures that new designs retain the essential features for biological activity, increasing the efficiency of the drug discovery process.
| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Hydrophobic (HY) | Cyclohexyl Ring | Occupies a non-polar pocket in the receptor. |
| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen (N4) | Accepts a hydrogen bond from a donor residue in the active site. |
| Positive Ionizable (PI) / H-Bond Donor (HBD) | Piperazine Nitrogen (N1) | Can be protonated to form an ionic bond or act as a hydrogen bond donor. |
| Excluded Volume | 2-Methyl Group | Defines shape constraints and necessary stereochemistry for binding. |
Biological Activity and Pharmacological Research of 1 Cyclohexyl 2 Methylpiperazine Derivatives
In Vitro Biological Screening and Assays
The initial stages of drug discovery for 1-cyclohexyl-2-methylpiperazine derivatives heavily rely on in vitro screening and assays to determine their biological activity and potential mechanisms of action. These studies provide crucial data on enzyme inhibition, receptor binding, and modulation of cellular pathways.
Enzyme Inhibition Studies
Derivatives of 1-cyclohexylpiperazine (B93859) have been evaluated for their inhibitory activity against several key enzymes implicated in disease pathogenesis.
Trypanothione Reductase (TR): This enzyme is essential for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and African sleeping sickness. cnr.it Derivatives of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been identified as competitive inhibitors of Trypanosoma brucei TR. cnr.it These compounds bind to the enzyme's active site, disrupting its function and leading to parasite death. cnr.it Further structural modifications of the BTCP scaffold have led to analogues with improved enzymatic and biological activity. researchgate.net
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov Inhibition of DprE1 leads to cell lysis and bacterial death. nih.gov Several DprE1 inhibitors have entered clinical trials, highlighting the therapeutic potential of targeting this enzyme. nih.govresearchgate.net While direct studies on this compound derivatives as DprE1 inhibitors are not extensively documented in the provided results, the broader class of piperazine-containing compounds has been explored for this target. For instance, a molecular fragment containing a piperazine (B1678402) moiety has been incorporated into potent DprE1 inhibitors. researchgate.net
Other Enzymes: The search results also allude to the investigation of piperazine derivatives against other enzymes. For example, some derivatives have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. rjsocmed.com Additionally, research has been conducted on N-(1,3,4-thiadiazol-2-yl)amide derivatives as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase. acs.org
Receptor Binding Assays
The interaction of 1-cyclohexylpiperazine derivatives with various receptors has been a primary focus of research, particularly in the context of cancer and neurological disorders.
Sigma (σ) Receptors: These receptors are overexpressed in various tumor cells and are considered promising targets for cancer therapy. researchgate.net High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives. researchgate.netnih.gov For instance, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) demonstrates high affinity and selectivity for the σ2 receptor over the σ1 receptor in certain tumor cell lines. researchgate.netnih.gov A series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines have also shown high affinities for both σ receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI) sites. nih.govsigmaaldrich.com
Opioid Receptors: The synthetic μ-opioid receptor agonist MT-45, which is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, and its fluorinated derivatives have been studied for their interaction with μ-opioid receptors. nih.gov These derivatives have shown higher potencies than MT-45 in inhibiting cAMP accumulation and β-arrestin2 recruitment. nih.gov
Glutamate (B1630785) Receptors: One of the metabolites of MT-45, 1,2-diphenylethylpiperazine, has been found to inhibit the NMDA receptor, a type of glutamate receptor. nih.gov
Serotonin (B10506)/Dopamine (B1211576) Receptors: The development of new sigma receptor ligands has been driven by the goal of achieving selectivity over serotonin and dopamine receptors. researchgate.neteurekaselect.com
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays provide a more holistic view of the biological effects of 1-cyclohexylpiperazine derivatives by assessing their impact on cellular processes.
Antiproliferative Activity: Many derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. nih.govnih.govresearchgate.net The σ2 receptor agonist PB28 inhibits cell growth in human breast cancer cell lines. nih.gov A series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines also exhibit σ2 receptor agonist antiproliferative activity. nih.govsigmaaldrich.com The cytotoxic activity of some cyclohexylpiperazine derivatives appears to be correlated with their lipophilicity. researchgate.net
Apoptosis Induction: Sigma-2 receptor agonists derived from 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been shown to induce cell death in pancreatic cancer cells through the generation of mitochondrial superoxide (B77818) and caspase activation. nih.govwustl.edu PB28 itself has been shown to induce caspase-independent apoptosis in breast cancer cells. nih.gov
P-glycoprotein (P-gp) Downregulation: P-gp is a protein that can cause multidrug resistance in cancer cells. Some 1-cyclohexylpiperazine derivatives have been found to inhibit P-gp activity. nih.govnih.gov The compound cis-11, a 1-cyclohexyl-4-(4-arylcyclohexyl)piperazine derivative, displayed P-gp inhibitory activity. nih.govresearchgate.net PB28 has also been shown to reduce P-gp expression in a concentration- and time-dependent manner. nih.gov
Antimycobacterial Activity: As mentioned earlier, inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis, are being actively pursued. researchgate.netnih.govsci-hub.st While direct evidence for this compound derivatives is limited in the provided results, the broader class of piperazine-containing compounds holds promise in this area. researchgate.net
In Vivo Pharmacological Evaluation (Preclinical Models)
Following promising in vitro results, select 1-cyclohexylpiperazine derivatives have been advanced to in vivo studies using preclinical disease models to assess their efficacy and selectivity.
Efficacy Studies in Disease Models
Cancer: Derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have shown promising effects in a mouse model of pancreatic cancer, with results comparable to the standard chemotherapeutic agent gemcitabine, but without signs of systemic toxicity. nih.gov The compound cis-11, when co-administered with doxorubicin, caused significant cell death in a tumor cell line overexpressing P-gp. nih.govsigmaaldrich.com When administered alone, cis-11 also demonstrated single-agent antitumor properties. nih.govsigmaaldrich.com
Neurological Disorders: A comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) and its enantiomers demonstrated potent analgesic activity in experimental animals, comparable to that of morphine. nih.gov In vivo studies in mice with 1-cyclohexyl-x-methoxybenzene derivatives, which share structural similarities with tramadol (B15222) and phencyclidine (PCP), showed that these compounds impair visual sensorimotor response and induce thermal analgesia. nih.gov
Selectivity and Off-Target Activity Assessment
Assessing the selectivity of these compounds is crucial to minimize potential side effects.
High-affinity σ2 receptor ligands among N-cyclohexylpiperazine derivatives were initially found to be devoid of significant selectivity relative to the σ1 receptor in animal tissues. researchgate.netnih.gov However, some compounds, like PB28, showed considerable σ2 versus σ1 receptor binding selectivity in specific tumor cell lines. researchgate.netnih.gov The development of selective σ1 receptor ligands has also been pursued within the broader class of piperidine (B6355638) derivatives. nih.gov
Fluorinated derivatives of MT-45 are potent μ-opioid receptor agonists, which could pose a danger to illicit opioid users. nih.gov A metabolite of MT-45 was found to inhibit NMDA receptors, which may contribute to dissociative effects. nih.gov
Mechanism of Action Elucidation
There is no available scientific literature that details the mechanism of action for derivatives of this compound.
Identification of Molecular Targets
Current research has not identified or published the specific molecular targets with which this compound derivatives may interact. While research exists for related but structurally distinct compounds, such as MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), these findings cannot be attributed to derivatives of this compound. nih.govresearchgate.net MT-45 is a derivative of 1-cyclohexylpiperazine and is known to act as a potent µ-opioid receptor agonist. nih.gov However, the presence of a methyl group at the 2-position of the piperazine ring in the requested compound series represents a significant structural difference that precludes direct comparison or extrapolation of its biological activity.
Allosteric Modulation and Binding Site Characterization
No studies were found that investigate the potential for this compound derivatives to act as allosteric modulators or that characterize their binding sites on any potential protein targets. Research into the binding characteristics of other piperazine-containing molecules exists, but this information is not specific to the this compound scaffold.
Stereoisomer-Specific Modes of Action
The this compound structure contains chiral centers, implying the existence of stereoisomers. However, no research is available that has separated these isomers or investigated whether they possess different modes of action or pharmacological properties. Studies on the optical isomers of the related compound MT-45 have been conducted, but these results are not applicable to the compound . researchgate.net
Theoretical and Computational Studies on 1 Cyclohexyl 2 Methylpiperazine
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for studying molecular systems. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for analyzing relatively large molecules like piperazine (B1678402) derivatives. researchgate.netresearchgate.net These calculations can elucidate the ground-state electronic structure, optimized geometry, and vibrational frequencies of a molecule. mjcce.org.mk
DFT calculations are instrumental in determining the electronic properties and reactivity of a molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net
HOMO and LUMO Analysis : The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule can be easily excited. aimspress.comnih.gov For piperazine derivatives, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com
Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors, rooted in Conceptual DFT, provide a framework for understanding reactivity trends. tandfonline.com
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule, while a smaller gap indicates a softer molecule. aimspress.com
Chemical Softness (S) : The reciprocal of hardness, representing how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps to identify the electron-rich regions (typically colored red), which are prone to electrophilic attack, and the electron-poor regions (colored blue), which are susceptible to nucleophilic attack. researchgate.netnih.gov For 1-Cyclohexyl-2-methylpiperazine, the nitrogen atoms of the piperazine ring are expected to be electron-rich sites.
The table below summarizes key electronic properties and reactivity descriptors that can be derived from DFT calculations for a piperazine derivative.
| Property | Symbol | Formula/Definition | Significance |
| HOMO Energy | E_HOMO | Calculated from DFT | Electron-donating ability |
| LUMO Energy | E_LUMO | Calculated from DFT | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |
| Electronegativity | χ | -½ (E_LUMO + E_HOMO) | Electron-attracting tendency |
| Chemical Hardness | η | ½ (E_LUMO - E_HOMO) | Resistance to deformation of electron cloud |
| Chemical Softness | S | 1 / (2η) | Polarizability and reactivity |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to act as an electrophile |
A deeper understanding of the bonding within this compound can be achieved through methods like Natural Bond Orbital (NBO) analysis.
Pi Molecular Orbitals : In molecules containing π-systems, such as aromatic rings, the analysis of π molecular orbitals is crucial. chadsprep.com While the cyclohexyl and piperazine rings in this compound are saturated, understanding the principles of molecular orbital theory is fundamental to interpreting its electronic structure and potential interactions with other molecules that may possess π-systems. researchgate.netresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their preferred three-dimensional shapes and interactions with other molecules.
The piperazine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized steric and torsional strain. The presence of substituents, such as the cyclohexyl and methyl groups in this compound, significantly influences the conformational preference.
Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The substituents can exist in either axial or equatorial positions on the piperazine ring. Generally, bulky substituents like a cyclohexyl group prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Computational analysis can precisely quantify the energy difference between these conformers, providing insight into the molecule's predominant shape in different environments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used in drug discovery to simulate the interaction between a potential drug molecule (ligand) and a biological target, such as a protein or enzyme. mjcce.org.mktandfonline.com
For this compound, docking studies could be employed to predict its binding mode and affinity for various receptors. The piperazine scaffold is a common feature in many biologically active compounds, and it is known to interact with a wide range of receptors, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. ijrrjournal.comnih.gov Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding site. nih.gov The results of these simulations are often scored to estimate the binding affinity (e.g., in kcal/mol), helping to rank potential drug candidates. mjcce.org.mk
Advanced Computational Techniques in Drug Discovery for Piperazine Scaffolds
The piperazine moiety is considered a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs. nih.gov Advanced computational techniques are crucial for designing and optimizing new drug candidates based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of piperazine derivatives with known activities, a predictive model can be developed. researchgate.net This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific biological target. By analyzing the structures of known active piperazine derivatives, a common pharmacophore can be identified. This model serves as a 3D query for virtual screening of large compound libraries to find new molecules with the desired structural features.
Virtual Screening : This computational technique involves the high-throughput screening of large databases of chemical compounds to identify those that are most likely to bind to a drug target. Virtual screening can be ligand-based (using a known active molecule or a pharmacophore model) or structure-based (using the 3D structure of the target protein for docking). These methods significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.
Applications of 1 Cyclohexyl 2 Methylpiperazine in Scientific Research
Utility as a Building Block in Organic and Medicinal Chemistry
The 1-cyclohexyl-2-methylpiperazine structure combines several features that make it an attractive starting point in synthetic campaigns. The cyclohexyl group increases lipophilicity, which can be crucial for modulating a drug's ability to cross cell membranes and the blood-brain barrier. The piperazine (B1678402) core offers two nitrogen atoms that can be functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position introduces a chiral center, enabling the synthesis of stereospecific molecules, which is often critical for selective interaction with biological targets.
This compound serves as a ready-to-use fragment in the construction of larger, more complex molecules. For instance, research on 1,4-disubstituted 2-methylpiperazine (B152721) derivatives has shown their potential as ligands for serotonin (B10506) 5-HT(1A) receptors. nih.gov In these syntheses, the 2-methylpiperazine core is typically reacted with other chemical moieties to build a library of candidate compounds. nih.gov Similarly, the broader N-cyclohexylpiperazine scaffold has been extensively used to generate high-affinity ligands for sigma receptors, demonstrating the value of this particular substitution pattern in targeting central nervous system proteins. nih.gov
Development of Chemical Probes for Biological Systems
Chemical probes, such as fluorescently labeled molecules, are indispensable tools for visualizing and understanding biological processes at a molecular level. The N-cyclohexylpiperazine scaffold has proven to be an excellent foundation for such probes.
A notable example is the development of fluorescent derivatives of the high-affinity sigma-2 (σ2) receptor ligand PB28, which is a 1-cyclohexyl-4-substituted piperazine. nih.gov Researchers have successfully attached fluorescent tags, like NBD (Nitrobenzofurazan) and dansyl groups, to this core structure. nih.gov One such derivative, compound 16 (an NBD-bearing derivative of PB28), not only retained high affinity for the σ2 receptor (Ki = 10.8 nM) but also possessed optimal fluorescent properties. nih.gov Using confocal microscopy, this probe enabled the study of its cellular uptake and localization in pancreatic tumor cells, revealing that it accumulates primarily in the endoplasmic reticulum and lysosomes. nih.gov These fluorescent ligands are powerful tools for investigating the role of σ2 receptors, which are often overexpressed in proliferating cancer cells. nih.gov
Research Tools in Proteomics and Drug Discovery Pipelines
The process of discovering new drugs often begins with screening large libraries of diverse chemical compounds to identify initial "hits" against a biological target. Piperazine derivatives are frequently included in these libraries due to their favorable drug-like properties and synthetic tractability. The use of ADME/Tox (Absorption, Distribution, Metabolism, and Excretion/Toxicity) screening early in the drug discovery pipeline helps to eliminate compounds with undesirable properties, saving time and resources. biocompare.com
The this compound scaffold fits well within this paradigm. Its derivatives can be synthesized to explore specific chemical space. For example, the synthesis of various 1,4-disubstituted 2-methylpiperazine derivatives allowed for the exploration of structural requirements for binding to the 5-HT(1A) receptor, a key target for antidepressant and anxiolytic drugs. nih.gov Furthermore, chemical proteomics has been used to identify the protein targets of bioactive compounds, and scaffolds like piperazine are central to building the molecules used in these studies. acs.org
Preclinical Development of Therapeutic Agents
The N-cyclohexylpiperazine and 2-methylpiperazine moieties are found in numerous compounds that have undergone preclinical evaluation for a range of diseases.
Sigma Receptor Ligands for Cancer: Derivatives of N-cyclohexylpiperazine have been a major focus in the development of ligands for sigma receptors, particularly the σ2 subtype, which is considered a biomarker for cell proliferation and a potential target for cancer therapeutics. nih.gov The compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a high-affinity σ2 receptor agonist that has served as a lead compound for further development. nih.gov Studies on its derivatives have shown significant selectivity for σ2 over σ1 receptors in tumor cell lines like MCF7. nih.gov
Table 1: Preclinical Data for N-Cyclohexylpiperazine Derivatives
5-HT(1A) Receptor Ligands for CNS Disorders: Researchers have synthesized and evaluated a series of 1,4-disubstituted 2-methylpiperazine derivatives for their affinity to 5-HT(1A) receptors. nih.gov These receptors are implicated in the pathophysiology of depression and anxiety. The synthetic route involved reacting 2-methylpiperazine with various electrophiles to generate a set of compounds for preclinical evaluation through radioligand binding assays. nih.gov This work highlights the utility of the 2-methylpiperazine core in the development of potential CNS-acting therapeutic agents. nih.gov
Table 2: Investigated 2-Methylpiperazine Derivatives
Future Directions and Emerging Research Avenues for 1 Cyclohexyl 2 Methylpiperazine
Novel Derivatization Strategies
The structural framework of 1-cyclohexyl-2-methylpiperazine offers multiple sites for chemical modification to generate a diverse library of analogues. Advanced synthetic methodologies can be employed to systematically alter the compound's properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Future derivatization can be focused on three primary regions of the molecule:
The N4-Position: The secondary amine in the piperazine (B1678402) ring is a prime location for functionalization. Classic strategies such as N-alkylation and N-arylation through methods like the Buchwald-Hartwig amination can introduce a wide variety of substituents. acs.org
The Piperazine Ring: While historically challenging, direct C-H functionalization of the piperazine core has become a viable strategy. nih.gov Modern photoredox catalysis allows for the introduction of aryl, vinyl, and alkyl groups onto the carbon backbone of the piperazine ring, offering a route to previously inaccessible structural diversity. nih.gov
The Cyclohexyl Moiety: Modifications to the cyclohexyl ring, such as the introduction of functional groups or alteration of its stereochemistry, can significantly impact ligand-receptor interactions.
Key derivatization strategies for future exploration are summarized below:
| Strategy | Description | Potential Outcome |
| N-Arylation/Alkylation | Introduction of various substituted aryl or alkyl groups at the N4 position using methods like Buchwald-Hartwig coupling or reductive amination. | Modulation of physicochemical properties and exploration of interactions with different receptor subpockets. |
| C-H Functionalization | Direct modification of the piperazine ring's C-H bonds using photoredox catalysis to introduce novel substituents. | Creation of novel chemical space and improvement of binding affinity and selectivity. |
| Bioisosteric Replacement | Replacing the piperazine or cyclohexyl rings with other cyclic scaffolds (e.g., piperidine (B6355638), pyrrolidine) to fine-tune pharmacological properties. | Improvement of metabolic stability, bioavailability, and reduction of potential off-target effects. |
| Scaffold Hopping | Utilizing the this compound structure as a template to design entirely new scaffolds that mimic its key pharmacophoric features. | Discovery of novel intellectual property and compounds with completely different core structures but similar biological activities. |
Exploration of Undiscovered Biological Targets
While the biological profile of this compound itself is not extensively documented, related cyclohexylpiperazine derivatives have shown affinity for specific biological targets. This provides a logical starting point for investigating its therapeutic potential.
Known Targets of Related Compounds: Research has shown that N-cyclohexylpiperazine derivatives can act as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These receptors are implicated in a range of neurological disorders and are overexpressed in various tumor cell lines, making them attractive therapeutic targets. nih.govnih.gov For instance, the derivative PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a well-known σ₂ receptor agonist. nih.govnih.gov Furthermore, the compound MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a known μ-opioid receptor agonist. nih.govwikipedia.org
Potential Future Targets for Exploration: The structural motifs of this compound suggest it could interact with a broader range of biological targets. Future research should focus on screening this compound and its derivatives against various receptor families.
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Sigma Receptors (σ₁ & σ₂) | Known activity of N-cyclohexylpiperazine derivatives. nih.gov | Cancer, Neurological Disorders |
| Opioid Receptors (μ, δ, κ) | Known activity of the related compound MT-45. nih.govdundee.ac.uk | Pain Management |
| Monoamine Transporters (SERT, DAT, NET) | The piperazine moiety is a common feature in many CNS-active drugs that target these transporters. nih.gov | Depression, Anxiety |
| G-Protein Coupled Receptors (GPCRs) | The compound's structure could fit into the binding sites of various GPCRs, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.gov | Schizophrenia, Psychiatric Disorders |
| Ion Channels | A metabolite of MT-45 has been shown to inhibit NMDA receptors. nih.govdundee.ac.uk | Neurological Disorders |
| Enzymes (e.g., MAO, PARP, Tyrosinase) | Other piperazine-containing compounds have shown inhibitory activity against these enzymes. | Neurodegenerative Diseases, Cancer |
Advanced Computational Modeling for Predictive Research
To streamline the drug discovery process and prioritize synthetic efforts, advanced computational modeling is an indispensable tool. In silico techniques can predict the properties and biological activities of virtual libraries of this compound derivatives before they are synthesized.
A predictive research workflow would involve several key computational approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the chemical structures of derivatives and their biological activity. By calculating various molecular descriptors (e.g., electronic, topological, physicochemical), these models can predict the potency of novel, unsynthesized compounds.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target. Virtual screening of a library of this compound derivatives against the 3D structures of potential targets (like sigma receptors or GPCRs) can identify compounds with high binding affinity and prioritize them for synthesis.
Molecular Dynamics (MD) Simulations: For the most promising ligand-target complexes identified through docking, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the stability of the binding interaction and the conformational changes that occur upon binding.
Density Functional Theory (DFT): DFT calculations can be used to determine the structural, electronic, and energetic parameters of the compounds. This helps in understanding the molecule's reactivity and its fundamental properties that govern receptor interactions.
| Computational Method | Application in Research | Expected Outcome |
| QSAR | Predict the biological activity of a virtual library of derivatives. | Prioritized list of compounds with high predicted potency. |
| Molecular Docking | Screen virtual compounds against known and potential biological targets. | Identification of potential "hit" compounds and their binding modes. |
| MD Simulations | Evaluate the stability of ligand-receptor complexes. | Understanding of the dynamics and thermodynamics of binding. |
| DFT | Analyze the electronic properties and reactivity of lead compounds. | Insight into the fundamental chemical properties driving biological activity. |
Integration with High-Throughput Screening Technologies
The integration of derivatization strategies and computational predictions with high-throughput screening (HTS) technologies creates a powerful engine for drug discovery. HTS allows for the rapid, automated testing of thousands of compounds against a multitude of biological assays.
Once a library of this compound derivatives has been synthesized, HTS can be employed to:
Validate Computational Predictions: Experimentally test the "hit" compounds identified by molecular docking and QSAR to confirm their activity.
Discover Novel Activities: Screen the library against broad panels of receptors, enzymes, and cell-based assays to uncover unexpected biological activities (phenotypic screening). This can reveal novel therapeutic applications for the scaffold that were not predicted.
Determine Selectivity Profiles: Assess the activity of lead compounds against a wide range of off-targets to ensure they are selective for the desired biological target, which is crucial for minimizing side effects.
The HTS workflow would typically involve miniaturized assays in 96- or 384-well plates, where the effect of each compound on a specific biological process is measured using optical (fluorescence, luminescence) or other detection methods. The vast datasets generated by HTS can then be fed back into computational models to refine future predictions, creating a synergistic cycle of design, synthesis, testing, and learning. This integrated approach maximizes the efficiency of exploring the full therapeutic potential of the this compound scaffold.
Q & A
Q. How can researchers optimize synthetic routes for 1-cyclohexyl-2-methylpiperazine derivatives?
To optimize synthesis, focus on modular strategies such as nucleophilic substitution or reductive amination. For example, cyclohexyl and methyl groups can be introduced via alkylation of the piperazine core using reagents like cyclohexyl chloride and methyl iodide under basic conditions (e.g., KCO in DMF). Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by H/C NMR and LC-MS are critical to confirm regioselectivity .
Q. What analytical techniques are recommended for characterizing this compound and its analogs?
Use a combination of:
- NMR spectroscopy to verify substituent positions and conformational dynamics.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) to resolve 3D stereochemistry.
- HPLC with UV/Vis detection to assess purity (>95% for biological assays).
Refer to solvent-dependent H NMR shifts in DMSO-d or CDCl to detect impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?
Design analogs with systematic substitutions (e.g., halogenation at the cyclohexyl ring or methylation at alternate piperazine positions). Test these in in vitro models (e.g., receptor binding assays or enzyme inhibition screens) to identify pharmacophores. For instance, highlights that 2-methylpiperazine derivatives induce apoptosis via p53 upregulation, suggesting the methyl group enhances cellular permeability or target engagement . Correlate logP values (calculated via HPLC) with cytotoxicity profiles to optimize lipophilicity .
Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example, notes analgesic activity in MT-45 (a related piperazine), while reports pro-apoptotic effects. To reconcile:
Q. What experimental strategies are effective for assessing metabolic stability and toxicity?
- In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., cytochrome P450 oxidation).
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates.
- Toxicity profiling : Combine Ames tests (mutagenicity) and hERG channel inhibition assays to prioritize candidates with low off-target risks .
Methodological Considerations
Q. How can computational modeling guide the design of this compound derivatives?
- Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., p53-MDM2 complex) to predict binding modes.
- Use molecular dynamics (MD) simulations (GROMACS) to assess conformational stability in aqueous vs. lipid bilayer environments.
- Calculate ADMET properties (SwissADME) to prioritize analogs with favorable bioavailability and low cytotoxicity .
Q. What strategies mitigate challenges in enantiomeric resolution of chiral piperazine derivatives?
- Employ chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Synthesize diastereomeric salts using chiral resolving agents (e.g., dibenzoyl-L-tartaric acid).
- Verify enantiopurity via circular dichroism (CD) or optical rotation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
